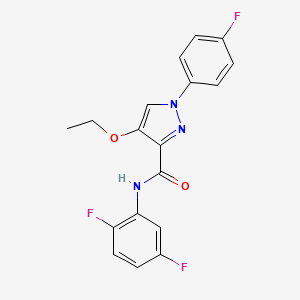

![molecular formula C10H11N3O2 B2935742 Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate CAS No. 132287-02-6](/img/structure/B2935742.png)

Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

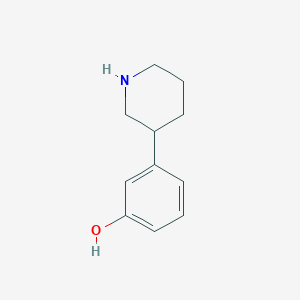

“Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate” is a chemical compound with the CAS Number: 132287-02-6 . It has a molecular weight of 205.22 and its IUPAC name is methyl 3- (2H-1,2,3-benzotriazol-2-yl)propanoate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound or its derivatives often involves copper (I) catalyzed [3+2] dipolar cycloaddition reactions . This process is commonly known as the “click reaction”. The reaction typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate” are not detailed in the search results, compounds with similar structures, such as 1,2,3-triazole hybrids, have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis

“Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.22 and is typically stored at room temperature .Applications De Recherche Scientifique

Drug Discovery

The triazole ring, a core component of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate, is prevalent in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties . It has been utilized in the development of drugs with anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties . The compound’s stability under physiological conditions makes it an excellent candidate for drug synthesis and modification.

Organic Synthesis

In organic chemistry, the triazole core serves as a versatile scaffold for the construction of complex molecules . It is often used in click chemistry reactions, which are known for their efficiency and selectivity . This has significant implications for the synthesis of novel organic compounds, potentially leading to the discovery of new reactions and pathways.

Polymer Chemistry

The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties . Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate could be used as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of materials with specific desired characteristics.

Supramolecular Chemistry

Triazole rings can engage in hydrogen bonding and π-π interactions, which are fundamental in the design of supramolecular structures . These interactions can be harnessed to create self-assembling systems, which have applications in nanotechnology and materials science.

Bioconjugation

The triazole moiety is a popular choice for bioconjugation techniques due to its biocompatibility and the mild conditions required for its formation . It can be used to attach various functional groups to biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Chemical Biology

In chemical biology, triazoles are used to probe and modulate biological systems . The triazole ring of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate can be functionalized to interact with enzymes and receptors, providing insights into their mechanisms and potential therapeutic targets.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety bind to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Result of Action

Its interaction with enzymes suggests that it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .

Propriétés

IUPAC Name |

methyl 3-(benzotriazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEMDZBXJYZNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1N=C2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

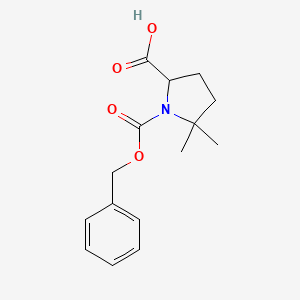

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)

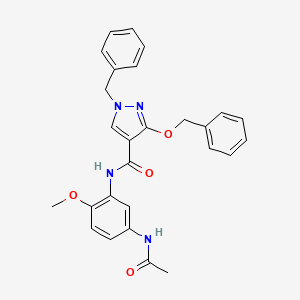

![2-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2935664.png)

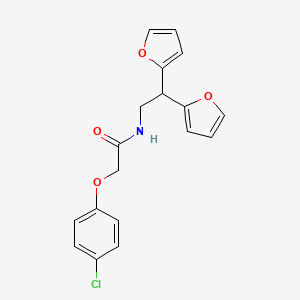

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)

![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)